![molecular formula C7H4BrF3 B1344047 1-Bromo-3-(difluoromethyl)-5-fluorobenzene CAS No. 627526-90-3](/img/structure/B1344047.png)
1-Bromo-3-(difluoromethyl)-5-fluorobenzene
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Overview
Description
The compound 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents. The presence of these halogens suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various chemical synthesis processes and material science applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, often involves palladium-catalyzed cross-coupling reactions. For instance, a related compound, [4-F-18]-1-Bromo-4-fluorobenzene, was synthesized from [F-18]fluoride in a two-step reaction, showcasing the general interest in introducing fluorophenyl structures into functional molecules . Although the exact synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene is not detailed in the provided papers, similar methodologies could be applied, such as the use of diazotization techniques mentioned for 1-Bromo-2-fluorobenzene .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of benzene derivatives. The crystal structure of 1,2,3,5-tetrafluorobenzene, a related compound, was determined to have a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which could be relevant for understanding the structural properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives is often explored through their participation in various chemical reactions. For instance, the photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene was studied using photofragment translational spectroscopy, revealing the energy distribution and substitution effect of the fluorine atom . These findings can be extrapolated to predict the reactivity of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene in similar photodissociation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene can be inferred from studies on related compounds. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of 1-bromo-3-fluorobenzene, were investigated using time-dependent DFT, which provides a basis for understanding the electronic structure of halogenated benzene derivatives . Additionally, the thermodynamic properties at different temperatures, including heat capacities, entropies, and enthalpy changes, were calculated, offering a glimpse into the stability and reactivity of such compounds .
Scientific Research Applications
Ortho-Metalation and Electrophilic Reactions
Selective ortho-metalation of fluoroarenes, including derivatives of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, has been achieved using the Knochel–Hauser base. The magnesiated intermediate formed from this reaction was successfully engaged with various electrophiles to yield products in good yields. This methodology opens avenues for creating complex molecules through selective activation and functionalization of specific positions on the aromatic ring (Baenziger et al., 2019).
Photoactive Cross-linking Reagents
Triazidation reactions of fluoroaromatic compounds have been studied, with the generation of triazidobenzenes offering potential as new photoactive cross-linking agents for polymer chemistry. These compounds can also serve as precursors in organic synthesis and the photochemical preparation of novel organic magnetic materials, demonstrating the versatility of fluoroarenes in materials science (Chapyshev & Chernyak, 2013).
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, including 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, are increasingly used as solvents and ligands in organometallic chemistry and catalysis. Their weak coordination to metal centers allows for their use as non-coordinating solvents or as ligands that are easily displaced, facilitating various catalytic and organometallic reactions (Pike, Crimmin, & Chaplin, 2017).
Spectroscopic and Computational Studies
Spectroscopic investigations, including FT-IR, FT-Raman, and UV spectroscopy, have been applied to study the structural and electronic properties of fluoroarenes. These studies offer insights into the influence of bromine and fluorine atoms on the benzene ring, providing foundational knowledge for future developments in substituted benzene chemistry (Mahadevan et al., 2011).
Carbonylative Reactions
The carbonylative transformation of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene with various nucleophiles has been systematically studied, showcasing the ability to effectively apply different types of double nucleophiles as coupling partners. This approach facilitates the synthesis of heterocyclic compounds, highlighting the compound's utility in synthesizing complex organic molecules (Chen et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H227, H302, H315, H319, and H335 . These indicate that the compound is combustible and may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDWHOFDCKSSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623720 |
Source
|
Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
CAS RN |
627526-90-3 |
Source
|
Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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